3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid
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Description
3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid, commonly known as CNQX, is a synthetic compound belonging to the family of isoxazole derivatives. It is available from various specialist distributors serving life science .
Synthesis Analysis
The synthesis of this compound might involve esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .Scientific Research Applications
Anticancer Activity
- A study by Buzun et al. (2021) synthesized novel compounds related to 3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid, exhibiting significant anticancer activities against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer.
Synthesis and Structural Studies
- Kumarasinghe, Hruby, and Nichol (2009) focused on the synthesis and structural characterization of similar propanoic acid derivatives, highlighting their complex chemical behavior and the importance of X-ray analysis for their structural determination (Kumarasinghe et al., 2009).
- Iwai, Asahara, and Nishiwaki (2017) demonstrated the synthesis of 5-acylated 3-cyanoisoxazoles, using a process that involves the safe synthetic equivalent of explosive nitroacetonitrile (Iwai et al., 2017).
Synthesis of Derivatives and Analogues
- Research by Bozhenkov et al. (2006) involved the synthesis of 5-chloro-4-nitropyrazoles, a structurally related group, demonstrating the complexity and potential of such compounds in synthetic chemistry (Bozhenkov et al., 2006).
- Deng Yong (2010) developed an improved synthesis method for 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, showcasing the evolving techniques in synthesizing complex organic compounds (Deng Yong, 2010).
Biological Applications and Studies
- A study by Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which exhibited potent inhibitory potential against urease enzyme, indicating potential biological applications (Nazir et al., 2018).
- Cheng Huansheng (2013) worked on the synthesis of Dabigatran Etexilate, a significant compound in pharmaceutical applications, illustrating the relevance of such compounds in drug synthesis (Cheng Huansheng, 2013).
Fluorescence and Spectral Studies
- Research by Frade et al. (2007) involved the fluorescence derivatisation of amino acids using compounds related to this compound, demonstrating their potential in biological assays (Frade et al., 2007).
- Hart et al. (2015) conducted a study on the solute transfer into 2-ethoxyethanol from water and gas phase, involving the use of related nitrobenzoic acids, indicating the compound's role in physical chemistry research (Hart et al., 2015).
Properties
IUPAC Name |
3-(3-chloro-4-nitro-1,2-oxazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O5/c7-6-5(9(12)13)3(14-8-6)1-2-4(10)11/h1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUOTKIGDTVRCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=C(C(=NO1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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